molecular formula C8H9F3N2O2 B2501644 4,4,4-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoic acid CAS No. 1339457-44-1

4,4,4-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B2501644
CAS No.: 1339457-44-1
M. Wt: 222.167
InChI Key: FDDUUDWSFDAACS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-Trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoic acid is an organic compound with the molecular formula C8H9F3N2O2. It is characterized by the presence of a trifluoromethyl group and a pyrazole ring, making it a unique and versatile compound in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoic acid typically involves multiple steps, including condensation, acylation, cyclization, and hydrolysis. For instance, one method involves the condensation of sodium cyanoacetate with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate, followed by acylation with trifluoroacetyl chloride, cyclization, and hydrolysis . The reaction conditions are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. The use of readily available raw materials, moderate reaction conditions, and convenient operations make the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The trifluoromethyl and pyrazole groups play a crucial role in these interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of both a trifluoromethyl group and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4,4,4-trifluoro-3-(4-methylpyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-5-3-12-13(4-5)6(2-7(14)15)8(9,10)11/h3-4,6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDUUDWSFDAACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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